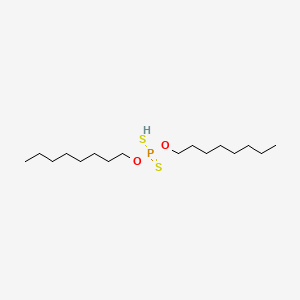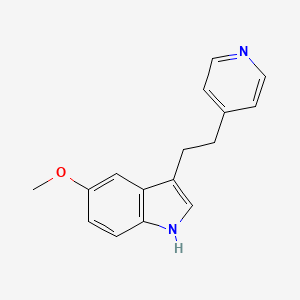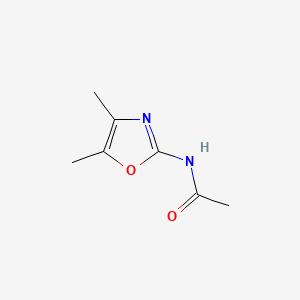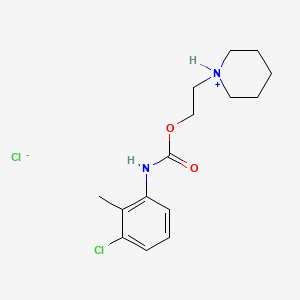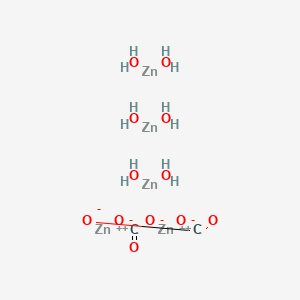
Zinc hydroxide carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Zinc hydroxide carbonate can be synthesized through several methods:
Precipitation Method: This involves the reaction of zinc salts (such as zinc nitrate or zinc sulfate) with ammonium carbonate under controlled conditions.
Hydrothermal Method: This method involves the hydrothermal treatment of zinc salts and ammonium carbonate in an aqueous solution.
Microemulsion Method: In this technique, this compound nanoparticles are synthesized using a reverse microemulsion system.
Chemical Reactions Analysis
Zinc hydroxide carbonate undergoes various chemical reactions, including:
Thermal Decomposition: When heated, this compound decomposes to form zinc oxide and carbon dioxide.
Reaction with Acids: this compound reacts with acids to form zinc salts, water, and carbon dioxide.
Reaction with Alkalis: This compound can react with strong alkalis, such as sodium hydroxide, to form soluble zincate ions.
Scientific Research Applications
Zinc hydroxide carbonate has a wide range of applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of zinc oxide nanoparticles, which have applications in gas sensors, photocatalysts, and dye-sensitized solar cells
Environmental Science: This compound is used in the removal of heavy metals from wastewater due to its high adsorption capacity.
Energy Storage: This compound is used in the development of high-performance electrode materials for supercapacitors.
Mechanism of Action
The mechanism of action of zinc hydroxide carbonate primarily involves its decomposition to zinc oxide, which exhibits various functional properties. For instance, zinc oxide nanoparticles derived from this compound have a high surface area and porosity, making them effective in applications such as gas sensing and catalysis . The decomposition process involves the release of carbon dioxide and water, leading to the formation of zinc oxide with a retained morphology .
Comparison with Similar Compounds
Zinc hydroxide carbonate can be compared with other zinc compounds, such as zinc oxide and zinc hydroxide:
Zinc Oxide: Zinc oxide is a widely used compound with applications in rubber, ceramics, and paints. This compound can be thermally decomposed to produce zinc oxide, which retains the morphology of the precursor.
Zinc Hydroxide: Zinc hydroxide is an amphoteric compound that can dissolve in both acids and alkalis.
Properties
Molecular Formula |
C2H12O12Zn5 |
|---|---|
Molecular Weight |
555.0 g/mol |
IUPAC Name |
dizinc;zinc;dicarbonate;hexahydrate |
InChI |
InChI=1S/2CH2O3.6H2O.5Zn/c2*2-1(3)4;;;;;;;;;;;/h2*(H2,2,3,4);6*1H2;;;;;/q;;;;;;;;;;;2*+2/p-4 |
InChI Key |
YVEWQBBNXXNHKX-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.[Zn].[Zn].[Zn].[Zn+2].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


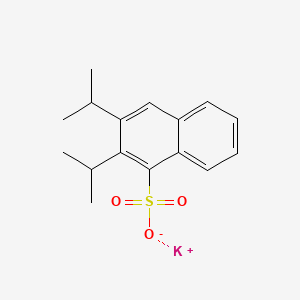
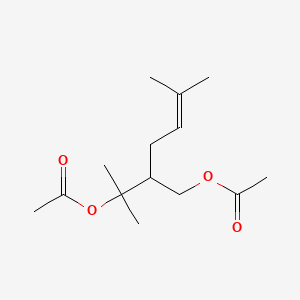
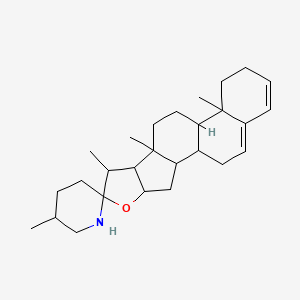
![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)
